Regioisomeric Comparison: 3-Position vs. 2-Position Pyrrolidine Substitution
The target compound places the 4-methoxyphenyl group at the pyrrolidine 3-position, whereas the closest commercially catalogued analog (ChemDiv D399-3146) bears the same substituent at the 2-position. Although both share identical molecular weight (330.81 g/mol) and formula (C18H19ClN2O2), the 3-substituted regioisomer presents a distinct vector of the aromatic ring relative to the urea carbonyl, altering the spatial disposition of the putative pharmacophore. No head-to-head biological comparison exists; however, in related pyrrolidine carboxamide EGFR/CDK2 inhibitor series, regioisomeric changes produced IC50 differences ranging from 87 nM to >10,000 nM (inactive) [1].
| Evidence Dimension | Regioisomeric substitution position (pyrrolidine 3- vs. 2-position) |
|---|---|
| Target Compound Data | 4-methoxyphenyl at pyrrolidine 3-position; cLogP = 4.17 (predicted, vendor data for 2-substituted analog) |
| Comparator Or Baseline | N-(3-chlorophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide (ChemDiv D399-3146); 4-methoxyphenyl at pyrrolidine 2-position; cLogP = 4.17, Polar Surface Area = 33.04 Ų |
| Quantified Difference | No experimental biological data available for either compound; predicted physicochemical properties are identical within computational error |
| Conditions | Predicted physicochemical properties from vendor computational models; no biological assay data |
Why This Matters
The 3-position substitution pattern is structurally distinct from the more common 2-substituted variant, potentially engaging different binding pockets if the pyrrolidine-urea scaffold is recognised by a target.
- [1] Frejat, F.O.A., et al. (2024) 'New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors', Chemical Biology & Drug Design, 103(1), e14422. View Source
